Cas no 109317-74-0 (Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI))

Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)
- 1-(5,6-Dihydro-4H-pyran-3-yl)-2,2,2-trifluoro-ethanone
- 1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone
- 1-(3,4-dihydro-2H-5-pyranyl)-2,2,2-trifluoro-1-ethanone
- 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one
- 3,4-Dihydro-5-trifluoroacetyl-2H-pyran
- 3-Trifluoroacetyl-3,4-dihydro-2H-pyran
- 5-trifluoroacetyl-2,3-dihydropyran
- 5-trifluoroacetyl-3,4-dihydro-2H-pyran
- AC1MXA5Q
- AC1Q4I3C
- ACMC-1C7HG
- CTK0H2763
- 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-ethanone
- Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-
- 109317-74-0
- CTFORTFPVUYECO-UHFFFAOYSA-N
- EN300-59331
- Z905257824
- CS-0252192
- 1M-717
- AKOS006240018
- MFCD00975077
- 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-1-ethanone
- DTXSID40396070
- Ethanone,1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-(9ci)
- AMY37063
-
- MDL: MFCD00975077
- Inchi: InChI=1S/C7H7F3O2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h4H,1-3H2
- InChI Key: CTFORTFPVUYECO-UHFFFAOYSA-N
- SMILES: C1CC(=COC1)C(=O)C(F)(F)F
Computed Properties
- Exact Mass: 180.03981
- Monoisotopic Mass: 180.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 26.3A^2
Experimental Properties
- PSA: 26.3
- LogP: 1.81210
Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 1M-717-10MG |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-1-ethanone |
109317-74-0 | >90% | 10mg |
£63.00 | 2025-02-08 | |
abcr | AB341032-1g |
1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-1-ethanone; . |
109317-74-0 | 1g |
€278.10 | 2025-02-20 | ||
Enamine | EN300-59331-0.5g |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one |
109317-74-0 | 95.0% | 0.5g |
$116.0 | 2025-03-21 | |
Ambeed | A294491-1g |
1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethanone |
109317-74-0 | 97% | 1g |
$156.0 | 2024-04-26 | |
Apollo Scientific | PC28003-1g |
1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one |
109317-74-0 | 95 | 1g |
£221.00 | 2025-02-21 | |
Enamine | EN300-59331-5.0g |
1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one |
109317-74-0 | 95.0% | 5.0g |
$535.0 | 2025-03-21 | |
Aaron | AR008V8J-100mg |
Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) |
109317-74-0 | 95% | 100mg |
$89.00 | 2025-01-23 | |
abcr | AB341032-250mg |
1-(3,4-Dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-1-ethanone; . |
109317-74-0 | 250mg |
€191.60 | 2025-02-20 | ||
Aaron | AR008V8J-250mg |
Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) |
109317-74-0 | 95% | 250mg |
$115.00 | 2025-01-23 | |
Aaron | AR008V8J-1g |
Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) |
109317-74-0 | 95% | 1g |
$280.00 | 2025-01-23 |
Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) Related Literature
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
-
B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686
Additional information on Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)
Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI) and Its Emerging Applications in Chemical Biology
Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI), is a fluorinated pyranone derivative that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound, with the CAS number 109317-74-0, represents a class of molecules that are being extensively explored for their potential in drug discovery and molecular recognition. The presence of both trifluoromethyl and pyran moieties in its structure imparts distinct electronic and steric characteristics, making it a versatile scaffold for designing novel bioactive molecules.
The fluorine atoms in the trifluoromethyl group play a crucial role in modulating the bioactivity of this compound. Fluorine is known to influence metabolic stability, lipophilicity, and binding affinity, which are critical factors in drug design. Recent studies have highlighted the importance of fluorinated compounds in developing more effective and selective therapeutic agents. For instance, the trifluoromethyl group enhances the metabolic stability of drugs by resisting oxidation and hydrolysis, thereby prolonging their half-life in vivo. This property is particularly valuable in the development of long-acting pharmaceuticals.
The pyran ring in Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-, contributes to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Pyran derivatives are well-documented for their role in various biological processes and have been explored as intermediates in the synthesis of natural products and synthetic drugs. The combination of a fluorinated pyranone core with other functional groups has led to the discovery of several promising candidates for therapeutic applications.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of this compound with biological targets with high accuracy. Molecular docking studies have shown that Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-, can bind effectively to enzymes and receptors involved in critical cellular pathways. For example, preliminary data suggest that this compound may interact with kinases and transcription factors, which are key players in cancer signaling pathways. Such interactions could potentially lead to the development of novel anticancer agents.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and fluorination techniques, have been employed to construct the complex framework of Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-. These synthetic strategies not only highlight the synthetic prowess of modern organic chemistry but also open up new avenues for accessing structurally diverse fluorinated heterocycles.
In conclusion, Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro-, represents a promising lead compound in chemical biology with potential applications in drug discovery and molecular recognition. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further investigation. As research continues to uncover new biological functions and synthetic strategies for fluorinated compounds like this one,CAS number 109317-74-0 will undoubtedly play a significant role in shaping the future of medicinal chemistry.
109317-74-0 (Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI)) Related Products
- 2034265-54-6(2-(ethylsulfanyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzamide)
- 77172-72-6(4,5,6,7-Tetrabromo-3,3-bis(4-hydroxyphenyl)-3H-benzoc1,2oxathiole 1,1-dioxide)
- 1342084-87-0(1-2-fluoro-6-(4-iodo-1H-pyrazol-1-yl)phenylethan-1-one)
- 2309314-41-6(N-[(4-fluorophenyl)methyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide)
- 852135-97-8(3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo2,1-b1,3thiazole-2-carboxamide)
- 923133-28-2(methyl 3-(1-formyl-2-methylindolizin-3-yl)propanoate)
- 2169015-71-6({4-4-(aminomethyl)phenylpiperidin-2-yl}methanamine)
- 874908-12-0(2-Despiperidyl-2-(5-carboxypentylamine) Repaglinide)
- 2228425-47-4(1-(2-{(tert-butoxy)carbonylamino}-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid)
- 1805597-97-0(2,4-Bis(trifluoromethyl)-6-bromobenzoyl chloride)